molecular formula C9H9F3N2 B12069452 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B12069452
M. Wt: 202.18 g/mol
InChI Key: LKIBYHKQVQKVNP-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an azetidine group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with azetidine and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. These methods often employ catalysts and specific reaction conditions to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced pyridine derivatives .

Scientific Research Applications

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The azetidine group can interact with biological receptors, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the pyridine ring can significantly influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

2-(azetidin-3-yl)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-1-2-14-8(3-7)6-4-13-5-6/h1-3,6,13H,4-5H2

InChI Key

LKIBYHKQVQKVNP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC=CC(=C2)C(F)(F)F

Origin of Product

United States

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